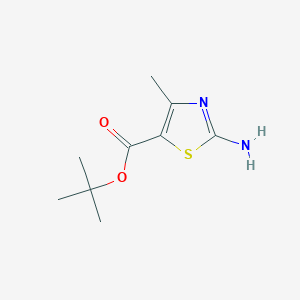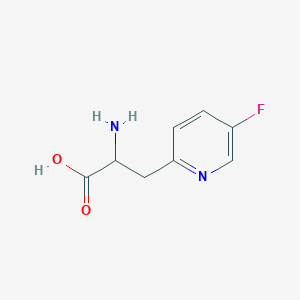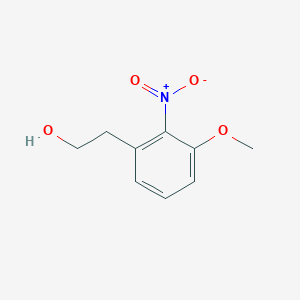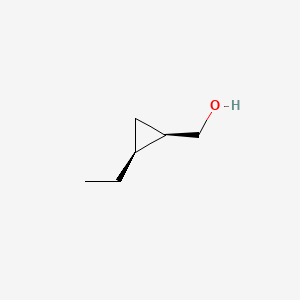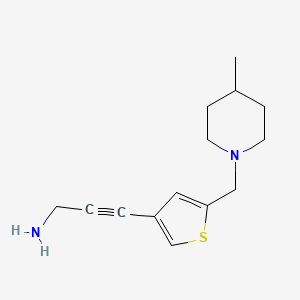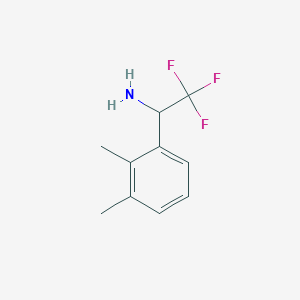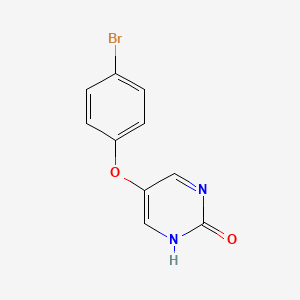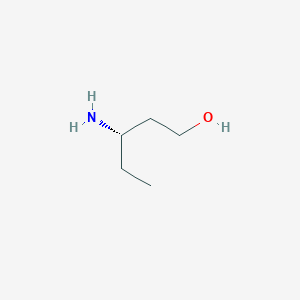
(S)-3-Aminopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Aminopentan-1-OL is a chiral amino alcohol with the molecular formula C5H13NO. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminopentan-1-OL can be achieved through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the asymmetric hydrogenation of the corresponding unsaturated amino alcohol using a chiral catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of the corresponding ketone or the use of engineered microorganisms can provide an efficient and environmentally friendly route to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Aminopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 3-aminopentan-2-one or 3-aminopentanal.
Reduction: Formation of 3-aminopentane.
Substitution: Formation of various substituted amino alcohols.
Applications De Recherche Scientifique
(S)-3-Aminopentan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic effects, including its use in the development of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (S)-3-Aminopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The chiral nature of the compound can result in selective binding to specific targets, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
®-3-Aminopentan-1-OL: The enantiomer of (S)-3-Aminopentan-1-OL with a different three-dimensional arrangement.
3-Aminopentane: A similar compound lacking the hydroxyl group.
3-Hydroxy-2-aminopentane: A compound with a hydroxyl group at a different position.
Uniqueness: this compound is unique due to its specific (S)-configuration, which can result in distinct chemical and biological properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity and specific interactions with molecular targets.
Propriétés
Formule moléculaire |
C5H13NO |
|---|---|
Poids moléculaire |
103.16 g/mol |
Nom IUPAC |
(3S)-3-aminopentan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-2-5(6)3-4-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
Clé InChI |
GMQNGMZJGKHTIA-YFKPBYRVSA-N |
SMILES isomérique |
CC[C@@H](CCO)N |
SMILES canonique |
CCC(CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



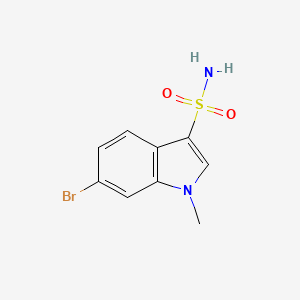
![2-chloro-N-(2,2-difluoroethyl)-N-[(3,4-dihydro-2H-pyran-2-yl)methyl]acetamide](/img/structure/B13546304.png)
